molecular formula C5H7N3O B2599170 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 2416230-66-3

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one

Cat. No.: B2599170
CAS No.: 2416230-66-3
M. Wt: 125.131
InChI Key: QFCCOZVOLCQDEU-UHFFFAOYSA-N
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Description

“4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one” is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 . It is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . They isolated 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one from 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .


Molecular Structure Analysis

The InChI code for “4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one” is 1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the synthesis and potential of diazaspirocyclic compounds as anticonvulsants. One study reported the synthesis of new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, demonstrating significant anticonvulsant activity in preclinical screens, with some compounds showing remarkable potency compared to reference drugs like Phenobarbital and Ethosuximide (Aboul-Enein et al., 2014).

Anticancer and Antidiabetic Applications

Another area of application involves the development of spirothiazolidines analogs for anticancer and antidiabetic therapies. A study described the synthesis of various analogs showing significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as therapeutic indices for alpha-amylase and alpha-glucosidase inhibition (Flefel et al., 2019).

Analgesic and Antiprotozoal Activity

Diazabicyclo[4.1.0]hept-3-enes, derived from 1,4-dihydropyridines and organic azides, were found to exhibit significant analgesic and antiprotozoal activities, with some compounds outperforming aspirin in efficacy (Warren & Knaus, 1981).

Synthesis of Novel Natural Product-Inspired Scaffolds

Research has also focused on the synthesis of novel spiro scaffolds inspired by bioactive natural products for drug discovery. These scaffolds are designed for ease of conversion to lead generation libraries, demonstrating the versatility of diazaspirocyclic compounds in synthesizing complex molecular architectures (Jenkins et al., 2009).

Antibacterial Activity

Novel diazaspirocyclic compounds have been designed and synthesized with potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These findings underscore the potential of diazaspirocyclic compounds in addressing antibiotic resistance (Odagiri et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Properties

IUPAC Name

4-amino-5,6-diazaspiro[2.4]hept-4-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCOZVOLCQDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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